1,3-Bis(dimethylamino)propan-1-ol
Description
1,3-Bis(dimethylamino)propan-1-ol is a tertiary amino alcohol characterized by two dimethylamino groups attached to a propane backbone. These compounds typically exhibit applications in pharmaceuticals, catalysis, and organic synthesis due to their dual functional groups (amino and hydroxyl), which enable coordination with metals and participation in acid-base reactions.
Properties
CAS No. |
161220-90-2 |
|---|---|
Molecular Formula |
C7H18N2O |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1,3-bis(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C7H18N2O/c1-8(2)6-5-7(10)9(3)4/h7,10H,5-6H2,1-4H3 |
InChI Key |
YCBVGFPBRPUIJI-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(N(C)C)O |
Canonical SMILES |
CN(C)CCC(N(C)C)O |
Synonyms |
1-Propanol,1,3-bis(dimethylamino)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1,3-Bis(dimethylamino)propan-1-ol with structurally related amino alcohols and phosphine derivatives, based on available evidence.
Structural and Functional Group Differences
| Compound Name | Substituents | Molecular Formula | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound* | Two dimethylamino groups at C1 and C3 | C7H18N2O | Not provided | Tertiary amine, hydroxyl |
| 3-(Dimethylamino)propan-1-ol | One dimethylamino group at C3 | C5H13NO | 3179-63-3 | Tertiary amine, hydroxyl |
| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | Diethylamino at C3, two methyl at C2 | C9H21NO | 39067-45-3 | Tertiary amine, hydroxyl |
| 3-Dimethylamino-1-phenyl-propan-1-ol | Dimethylamino at C3, phenyl at C1 | C11H17NO | 5554-64-3 | Tertiary amine, hydroxyl, aromatic |
| 1,3-Bis(diphenylphosphino)propane | Diphenylphosphine groups at C1 and C3 | C27H26P2 | 6737-42-4 | Phosphine |
*Inferred structure based on analogs.
Physical and Chemical Properties
Key observations:
- Boiling Points : The diethyl-substituted compound (226.6°C) has a higher boiling point than dimethyl analogs due to increased molecular weight and van der Waals interactions .
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method involves the nucleophilic ring-opening of epichlorohydrin by dimethylamine. The reaction proceeds via a two-step mechanism:
-
Epoxide Activation : Dimethylamine attacks the less substituted carbon of the epichlorohydrin epoxide ring, forming a zwitterionic intermediate.
-
Chloride Displacement : Intramolecular displacement of the chloride ion yields 1,3-bis(dimethylamino)propan-1-ol.
The stoichiometric ratio of dimethylamine to epichlorohydrin critically influences yield. Industrial protocols typically use a 2.2:1 molar excess of dimethylamine to suppress side reactions like oligomerization.
Industrial-Scale Optimization
Key parameters for large-scale production include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 50-55°C | Prevents exothermic runaway |
| pH | 9.5-10.2 | Maintains amine nucleophilicity |
| Reaction Time | 3-4 hours | Minimizes hydrolysis |
| Solvent System | Water/IPA (3:1 v/v) | Enhances solubility |
A 2023 patent demonstrated that substituting water with isopropyl alcohol (IPA) increases yield from 68% to 79% by reducing hydrolytic side products. The table below compares solvent systems:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Water | 80.1 | 68 | 92 |
| IPA/Water | 48.3 | 79 | 96 |
| Ethanol | 24.3 | 71 | 94 |
Allyl Chloride-Dimethylamine Pathway
Chloroamine Intermediate Synthesis
A Russian patent (RU2480000C2) details an alternative route via allyl chloride:
-
Dimethylallylamine Formation :
Conducted at 50-55°C for 3-4 hours with a 1.1-1.5:1 amine:allyl chloride ratio. -
Chlorination and Isomerization :
Subsequent chlorination at 7-13°C for 8-10 hours produces 1-dimethylamino-2,3-dichloropropane hydrochloride, which isomerizes to 2-dimethylamino-1,3-dichloropropane upon neutralization.
Final Alkoxylation Step
The dichlorinated intermediate reacts with sodium benzenethiosulfonate in IPA at 70-79°C for 1.5-2.5 hours, achieving 79-81.5% yield. Critical control points include:
-
Molar Ratio : 1:2.04 dichloropropane:sodium benzenethiosulfonate
-
Temperature Gradient : Ramp from 70°C to 10°C over 2 hours to crystallize product
-
Impurity Profile : <0.5% residual chloride by ion chromatography
Acrylonitrile-Based Continuous Synthesis
Reaction Sequence
A Chinese patent (CN103333073B) outlines a continuous process:
-
Michael Addition :
Conducted in a tubular reactor at 40-60°C with 95% conversion efficiency. -
Catalytic Hydrogenation :
Raney nickel catalyzes CN reduction to NH2 at 80-100°C under 3-5 bar H2 pressure.
Process Intensification Strategies
Comparative analysis of batch vs. continuous modes:
| Parameter | Batch Mode | Continuous Mode |
|---|---|---|
| Space-Time Yield | 0.8 kg/L·day | 2.4 kg/L·day |
| Energy Consumption | 15 kWh/kg | 9 kWh/kg |
| PDI | 1.32 | 1.08 |
The continuous process reduces oligomer formation (PDI <1.1) through precise residence time control in microchannel reactors.
Comparative Analysis of Synthetic Routes
Economic and Environmental Impact
| Metric | Epichlorohydrin Route | Allyl Chloride Route | Acrylonitrile Route |
|---|---|---|---|
| Raw Material Cost | $12.50/kg | $18.20/kg | $9.80/kg |
| E-Factor | 8.7 | 11.2 | 6.3 |
| PMI | 23.4 | 31.6 | 18.9 |
E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity
The acrylonitrile route demonstrates superior atom economy (82%) but requires handling of toxic HCN byproducts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-Bis(dimethylamino)propan-1-ol, and what are their limitations?
- Synthetic Routes :
- Reductive Amination : Reaction of 1,3-propanediol derivatives with dimethylamine under reducing conditions (e.g., hydrogenation with palladium catalysts) .
- Substitution Reactions : Halogenated intermediates (e.g., 1,3-dibromopropanol) reacting with dimethylamine, though this may require controlled pH and temperature to avoid side reactions .
- Limitations :
- Multi-step processes can lead to low yields due to competing reactions (e.g., over-alkylation).
- Traditional methods often produce racemic mixtures, necessitating additional chiral resolution steps .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : To confirm the presence of dimethylamino (-N(CH₃)₂) and hydroxyl (-OH) groups via characteristic chemical shifts .
- Mass Spectrometry (MS) : For molecular weight verification and impurity detection (e.g., using SIM mode for quantification) .
- HPLC : To assess purity, particularly for detecting residual amines or solvents .
- Chiral Analysis : Circular dichroism (CD) or chiral HPLC may be required if enantiomeric purity is critical .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Hazards : Classified as an eye irritant (Category 2, H319) and mildly toxic if ingested (Category 4, H302) .
- Mitigation :
- Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles.
- Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
Advanced Research Questions
Q. What strategies are effective in achieving high enantiomeric excess (ee) in the synthesis of chiral derivatives of this compound?
- Catalytic Asymmetric Synthesis : Use of chiral catalysts (e.g., BINAP-ruthenium complexes) during hydrogenation to favor specific enantiomers .
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters to isolate desired enantiomers .
- AI-Driven Synthesis Planning : Tools leveraging databases like Reaxys to predict optimal reaction conditions for enantioselectivity .
Q. How does the presence of tertiary amine groups in this compound influence its reactivity in nucleophilic substitution reactions?
- Steric Effects : The bulky dimethylamino groups can hinder nucleophilic attack, favoring SN1 mechanisms over SN2 in polar solvents .
- Electronic Effects : The electron-donating dimethylamino groups increase electron density at the hydroxyl-bearing carbon, potentially enhancing electrophilicity in acidic conditions .
Q. What are the implications of detecting this compound as an impurity in polymer coagulants, and how can its concentration be quantified?
- Toxicological Concerns : As a precursor to nitrosamines (potential carcinogens), even trace amounts (<1 ppm) require strict monitoring .
- Quantification Methods :
- LC-MS/MS : Using deuterated internal standards for high sensitivity .
- Derivatization : Conversion to trichloroethylcarbamate derivatives for enhanced detectability .
Q. How do structural modifications to the dimethylamino groups affect the compound’s biological activity?
- Case Study : Replacement of dimethylamino with diethylamino groups reduces cytotoxicity but lowers solubility in aqueous media .
- SAR Analysis :
| Modification | Biological Impact |
|---|---|
| Bulkier substituents (e.g., Ph) | Decreased enzyme inhibition potency |
| Primary amines | Increased metabolic instability |
Data Contradiction Analysis
- Reactivity in Oxidative Environments :
- reports stability under ambient conditions, while notes reactivity with strong oxidizers. This discrepancy may arise from differences in experimental setups (e.g., purity of reagents, solvent systems).
- Enantioselectivity in Synthesis :
- Traditional methods () report low ee without chiral catalysts, whereas AI-driven strategies suggest improved outcomes. Researchers must validate these predictions empirically.
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for yield and enantioselectivity .
- Ecotoxicity Assessment : Follow OECD guidelines for biodegradability testing, given the compound’s potential environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
